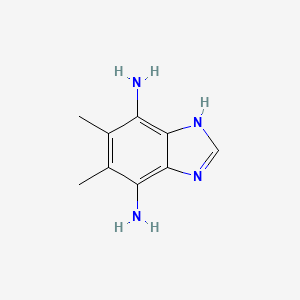

1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI)

Description

BenchChem offers high-quality 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1H-benzimidazole-4,7-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-4-5(2)7(11)9-8(6(4)10)12-3-13-9/h3H,10-11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDXDHBXBOAFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1N)NC=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Advanced Covalent Organic Frameworks: A Technical Guide to 5,6-Dimethyl-1H-benzimidazole-4,7-diamine (CAS 85311-39-3)

Executive Summary & Core Rationale

As the demand for highly crystalline, functionalized porous materials accelerates, Covalent Organic Frameworks (COFs) have emerged as a premier class of materials. As a Senior Application Scientist, I frequently evaluate monomer viability for custom material synthesis. The monomer 5,6-Dimethyl-1H-benzimidazole-4,7-diamine (CAS 85311-39-3) serves as a highly specialized diamine building block designed for the bottom-up synthesis of structurally robust, nitrogen-rich COFs .

The strategic selection of this monomer over simpler diamines (such as p-phenylenediamine) is driven by two distinct structural features that dictate both the synthesis mechanism and the final material properties:

-

The Benzimidazole Core: Introduces both a hydrogen-bond donor (-NH-) and acceptor (-N=), creating an intrinsic proton-conducting pathway and a strong Lewis basic site for CO2 capture or metal coordination.

-

The 5,6-Dimethyl Substitution: The methyl groups at the 5 and 6 positions provide critical steric bulk. During the solvothermal crystallization of the COF, this steric hindrance restricts the free rotation of the imine bonds, locking the framework into a highly planar, extended π-conjugated 2D sheet. Furthermore, the electron-donating nature of the methyl groups increases the nucleophilicity of the 4,7-diamines, accelerating the Schiff base condensation kinetics.

Physicochemical Properties & Molecular Geometry

Understanding the baseline properties of CAS 85311-39-3 is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability .

Table 1: Physicochemical Properties and Experimental Implications

| Property | Value / Description | Experimental Implication |

| CAS Registry Number | 85311-39-3 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C9H12N4 | High nitrogen-to-carbon ratio (N-rich framework). |

| Molecular Weight | 176.22 g/mol | Dictates precise stoichiometric calculations for polymerization. |

| Reaction Sites | 2 (Primary Amines at C4, C7) | Acts as a linear (C2-symmetric) linker in COF topology . |

| Solubility Profile | Soluble in DMF, DMSO, DMAc; sparingly in non-polar solvents. | Requires polar aprotic solvent mixtures during solvothermal synthesis to balance monomer dissolution and polymer precipitation. |

| Thermal Stability | High (>300 °C) | Allows for high-temperature activation and degassing of the resulting COF without linker degradation. |

Mechanistic Pathway: COF Synthesis via Schiff Base Condensation

The synthesis of a COF using this monomer relies entirely on dynamic covalent chemistry (DCC). The reversible nature of the imine bond formation allows the system to "error-correct" during crystallization, leading to a thermodynamically stable, highly ordered lattice rather than an amorphous kinetic trap.

Figure 1: Solvothermal synthesis workflow and downstream applications of the COF.

Experimental Protocol: Solvothermal Synthesis of Benzimidazole-Linked COF

To ensure reproducibility and high crystallinity, the following protocol outlines the synthesis of a 2D COF using 5,6-dimethyl-1H-benzimidazole-4,7-diamine and 1,3,5-triformylbenzene (TFB).

Causality Note: Solvothermal conditions are strictly required. If the reaction proceeds too quickly (e.g., at room temperature or with an excess of catalyst), kinetic trapping occurs, yielding an amorphous polymer. The sealed Pyrex tube ensures a pressurized, high-temperature environment that promotes the reversibility of the imine bond, which is the cornerstone of DCC.

Step-by-Step Methodology:

-

Monomer Preparation: Weigh 0.15 mmol of 5,6-dimethyl-1H-benzimidazole-4,7-diamine and 0.10 mmol of 1,3,5-triformylbenzene (TFB). Transfer both to a 10 mL Pyrex tube.

-

Self-Validating Check: The 3:2 molar ratio perfectly balances the stoichiometry between the diamine (2 amines × 3 = 6 equivalents) and the trialdehyde (3 aldehydes × 2 = 6 equivalents).

-

-

Solvent Addition: Add a solvent mixture of 1,4-dioxane and mesitylene (1.0 mL : 1.0 mL).

-

Causality: Dioxane provides solubility for the monomers, while mesitylene (a non-polar poor solvent) induces the controlled precipitation of the growing COF sheets, driving crystallization.

-

-

Catalyst Injection: Add 0.2 mL of aqueous acetic acid (6 M).

-

Causality: The acid catalyst protonates the aldehyde oxygen, making the carbonyl carbon highly electrophilic, thereby lowering the activation energy for the nucleophilic attack by the amine.

-

-

Degassing (Freeze-Pump-Thaw): Flash-freeze the tube in liquid nitrogen, evacuate to < 10⁻² mbar, and thaw. Repeat this cycle three times.

-

Experience Insight: A critical failure point often overlooked in literature is this degassing step. Oxygen and moisture can lead to side reactions (e.g., oxidation of amines) and inhibit the condensation equilibrium.

-

-

Sealing and Heating: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in an isothermal oven at 120 °C for 72 hours.

-

Isolation and Activation: Cool the tube to room temperature, break the seal, and collect the precipitate via vacuum filtration. Wash extensively with anhydrous THF and acetone. Finally, activate the powder via Soxhlet extraction (THF) for 24 hours, followed by vacuum drying at 100 °C for 12 hours.

Advanced Applications: Proton Conduction

One of the most profound applications of COFs derived from CAS 85311-39-3 is solid-state proton conduction, an essential metric for next-generation fuel cell membranes.

The benzimidazole moiety acts as an amphoteric site. Under acidic conditions (e.g., when the COF pores are doped with phosphoric acid), the unprotonated nitrogen (-N=) accepts a proton, while the protonated nitrogen (-NH-) can donate a proton to an adjacent site. This facilitates a rapid, low-activation-energy proton hopping mechanism known as the Grotthuss mechanism.

Figure 2: Grotthuss proton conduction mechanism facilitated by the benzimidazole core.

From a structural engineering standpoint, the 5,6-dimethyl groups play a hidden but vital role here: they increase the basicity (pKa) of the benzimidazole nitrogen through inductive electron donation, thereby enhancing the proton uptake capacity of the framework compared to unsubstituted variants.

References

-

Title: 二元氨基COF单体 | 5,6-dimethyl-1H-Benzimidazole-4,7-diamine Source: Chemsoon URL: [Link]

The Chemical Architecture and Application of 5,6-Dimethyl-1H-benzimidazole-4,7-diamine in Advanced Porous Materials

Executive Summary

The rapid evolution of reticular chemistry—specifically the design of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)—relies heavily on the precise geometric and electronic tuning of organic linkers. 5,6-dimethyl-1H-benzimidazole-4,7-diamine (CAS: 85311-39-3) has emerged as a highly specialized, bifunctional diamine monomer. By merging the proton-conducting and metal-coordinating capabilities of a benzimidazole core with the polymerizable reactivity of primary amines, this molecule enables the construction of highly crystalline, functionalized porous networks.

As a Senior Application Scientist, I have structured this technical guide to detail the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols required to utilize this monomer effectively in advanced materials research.

Chemical Identity & Structural Significance

At its core, the molecule is a derivative of [1], a naturally occurring heterocyclic compound best known as the lower axial ligand of Vitamin B12 (cobalamin).

In the context of materials science, the introduction of primary amine (

Physicochemical Properties

Understanding the quantitative parameters of this monomer is essential for calculating stoichiometric ratios during polymerization and predicting solvent compatibility.

| Property | Value |

| IUPAC Name | 5,6-dimethyl-1H-benzimidazole-4,7-diamine |

| CAS Registry Number | 85311-39-3 |

| Molecular Formula | |

| Molecular Weight | 176.22 g/mol |

| Hydrogen Bond Donors | 3 (Two |

| Hydrogen Bond Acceptors | 4 (All nitrogen atoms) |

| Topological Geometry | Linear ( |

| Primary Application | [2] |

Mechanistic Synthesis Pathway

The preparation of 5,6-dimethyl-1H-benzimidazole-4,7-diamine is achieved through a controlled, two-step electrophilic aromatic substitution and subsequent reduction[2].

Step 1: Electrophilic Nitration

The synthesis begins with the [3]. The methyl groups at the C5 and C6 positions exert a strong electron-donating effect via hyperconjugation. This inductively activates the adjacent C4 and C7 positions on the fused benzene ring. Consequently, treatment with a nitrating mixture (fuming

Step 2: Catalytic Reduction

The dinitro intermediate must be completely reduced to the corresponding diamine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under an

Causality Check: Complete reduction is strictly mandatory. Any residual nitro groups will act as chain-terminators during the COF polymerization phase, drastically reducing the crystallinity and surface area of the final material.

Synthetic pathway of 5,6-dimethyl-1H-benzimidazole-4,7-diamine via nitration and reduction.

Application in Reticular Chemistry (COFs)

When utilized as a [4], this monomer provides distinct functional advantages:

-

Thermodynamic Stability: The rigid benzimidazole backbone imparts high thermal and chemical stability to the resulting polymer.

-

Targeted Gas Adsorption: The basic nitrogen sites within the pore walls enhance dipole-quadrupole interactions with acidic gases, significantly improving selectivity for

over

Experimental Protocol: Solvothermal Synthesis of a Benzimidazole-Linked Imine COF

To guarantee reproducibility and high crystallinity, the following self-validating protocol utilizes thermodynamic control to assemble the framework.

Step 1: Monomer Preparation

Weigh 0.15 mmol of 5,6-dimethyl-1H-benzimidazole-4,7-diamine and 0.10 mmol of 1,3,5-benzenetricarbaldehyde (BTA) into a 10 mL Pyrex tube.

Causality: The 3:2 molar ratio is mathematically required to satisfy the valency of the

Step 2: Solvent System Configuration Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene (1.0 mL total). Causality: This specific solvent combination is engineered to balance the solubility of the monomers with the insolubility of the growing polymer chain. It prevents premature precipitation, keeping the oligomers in solution long enough to undergo dynamic error correction.

Step 3: Acid Catalysis Inject 0.1 mL of 3M aqueous acetic acid. Causality: Acetic acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the diamine. Simultaneously, the aqueous environment facilitates the reverse hydrolysis reaction. This reversibility is the cornerstone of COF synthesis, allowing the amorphous kinetic products to dissolve and re-crystallize into the global thermodynamic minimum (the ordered framework).

Step 4: Degassing and Polymerization

Flash-freeze the tube in liquid nitrogen, evacuate to an internal pressure of

Step 5: Activation

Isolate the resulting precipitate via filtration. Wash extensively with anhydrous THF, followed by Soxhlet extraction with THF for 24 hours to remove trapped oligomers. Dry the powder using supercritical

Solvothermal workflow for assembling benzimidazole-linked imine Covalent Organic Frameworks.

Self-Validating System (Quality Control)

To ensure scientific integrity, the synthesis must be validated through orthogonal analytical techniques:

-

Monomer Validation (

NMR): The successful reduction of the dinitro intermediate is confirmed by the complete disappearance of the aromatic protons at the 4 and 7 positions, and the emergence of a broad singlet integrating to 4 protons (representing the two -

Polymerization Validation (FT-IR): The complete consumption of the diamine monomer is verified by the disappearance of the primary amine N-H stretching bands at

. Concurrently, the emergence of a sharp, intense peak at -

Structural Validation (PXRD & BET): Powder X-Ray Diffraction (PXRD) must exhibit a sharp peak at low angles (typically

), confirming long-range crystalline order. Nitrogen sorption isotherms (BET analysis) should reveal a Type I or Type IV isotherm, confirming permanent porosity and a high surface area.

References

-

Wikipedia - 5,6-Dimethylbenzimidazole. Retrieved from:[Link]

-

Chemsoon - 二元氨基COF单体 (Diamine COF Monomers Catalog). Retrieved from: [Link]

-

PubChem - 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675. Retrieved from:[Link]

Sources

5,6-dimethyl-4,7-diaminobenzimidazole molecular weight and formula

Topic: 5,6-dimethyl-4,7-diaminobenzimidazole Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists

Executive Summary & Chemical Identity

5,6-dimethyl-4,7-diaminobenzimidazole is a highly functionalized heterocyclic building block belonging to the benzimidazole family. Structurally, it consists of a benzimidazole core substituted with two methyl groups at the 5 and 6 positions and two amino groups at the 4 and 7 positions. This specific substitution pattern renders the molecule electron-rich and pseudo-symmetric, making it a critical monomer for the synthesis of high-performance rigid-rod polymers (such as polybenzimidazoles) and a potential multidentate ligand in coordination chemistry.

This guide details the physicochemical properties, synthetic pathways, and handling protocols for this compound, synthesizing data from established benzimidazole chemistry.[1]

Core Chemical Data[2]

| Property | Value |

| IUPAC Name | 4,7-diamino-5,6-dimethyl-1H-benzimidazole |

| Molecular Formula | C₉H₁₂N₄ |

| Molecular Weight | 176.22 g/mol |

| Monoisotopic Mass | 176.1062 Da |

| Predicted pKa (MH+) | ~5.5 (Benzimidazole N3), ~3.0 (Aniline amines) |

| Appearance | Yellow to brown crystalline solid (susceptible to oxidation) |

| Solubility | Soluble in DMSO, DMF, dilute acids; sparingly soluble in water |

Structural Analysis & Reactivity

The molecule features a "push-pull" electronic system. The imidazole ring is generally electron-deficient, but the presence of two amino groups (strong electron donors) and two methyl groups (weak electron donors) on the benzene ring significantly increases the electron density of the carbocycle.

Positional Significance

-

Positions 5,6 (Methyls): Block the standard metabolic/oxidative sites, forcing electrophilic substitution (if attempted) to the 4 or 7 positions. However, since 4 and 7 are already aminated, the ring is fully substituted.

-

Positions 4,7 (Amines): Provide sites for condensation polymerization (e.g., with dicarboxylic acids) or cross-linking. They also serve as auxiliary donors for metal chelation.

-

Position 2 (C-H): Remains open for functionalization (e.g., lithiation or oxidative condensation).

Synthetic Protocol: The Nitration-Reduction Route

Since 5,6-dimethyl-4,7-diaminobenzimidazole is not a common catalog chemical, it is typically synthesized de novo from the commercially available precursor 5,6-dimethylbenzimidazole (DMB) . The synthesis follows a classic electrophilic aromatic substitution followed by reduction.

Reaction Pathway Visualization

The following diagram illustrates the stepwise synthesis from the parent DMB scaffold.

Caption: Synthesis of 5,6-dimethyl-4,7-diaminobenzimidazole via regioselective dinitration and subsequent reduction.

Step-by-Step Methodology

Note: This protocol is derived from standard nitration procedures for benzimidazoles [1, 2].

Step 1: Regioselective Nitration

The methyl groups at 5 and 6 direct the incoming nitro groups to the ortho positions (4 and 7).

-

Preparation: Dissolve 5,6-dimethylbenzimidazole (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

-

Nitration: Dropwise add fuming nitric acid (HNO₃, 2.2 eq) while maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. If mono-nitration dominates, gentle heating (50°C) may be required to force the second nitro group.

-

Quench: Pour the reaction mixture onto crushed ice. The dinitro intermediate (4,7-dinitro-5,6-dimethylbenzimidazole) typically precipitates as a yellow solid.

-

Isolation: Filter, wash with water to remove acid, and recrystallize from ethanol.

Step 2: Reduction to Diamine

-

Dissolution: Dissolve the dinitro intermediate in ethanol or methanol.

-

Catalyst: Add 10% Pd/C (5-10 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) for 4–12 hours.

-

Alternative: Use SnCl₂/HCl reflux if catalytic hydrogenation is unavailable.

-

-

Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate.

-

Crystallization: The product is an amine and may oxidize. Store as the hydrochloride salt (precipitate with HCl/ether) for stability, or use immediately.

Applications in Polymer & Ligand Chemistry

High-Performance Polymers (PBI Analogues)

This molecule is a "tetra-functional" monomer. It can react with dicarboxylic acids (e.g., terephthalic acid) to form ladder-type polymers or modified Polybenzimidazoles (PBI). The methyl groups provide steric bulk, which can increase solubility and processability compared to unsubstituted PBI, while the extra amino groups allow for cross-linking or post-polymerization modification.

Coordination Chemistry

The 4,7-diamino substitution creates a potential N-N-N binding pocket (involving the benzimidazole N and the exocyclic amines). This is relevant for:

-

Metal-Organic Frameworks (MOFs): As a rigid linker.

-

Catalysis: Stabilizing transition metals (Co, Cu) for oxidation reactions.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized product, the following spectral signatures must be observed.

| Technique | Expected Signature | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 2.1-2.3 ppm (s, 6H) | Two equivalent methyl groups. |

| δ 4.5-5.5 ppm (bs, 4H) | Two amino groups (-NH₂).[2] Exchangeable with D₂O. | |

| δ 8.0-8.2 ppm (s, 1H) | The C2 proton on the imidazole ring. | |

| Absence of aromatic CH | The benzene ring protons (4,7) are replaced by amines. | |

| MS (ESI+) | m/z 177.1 [M+H]⁺ | Consistent with MW 176.22. |

| IR Spectroscopy | 3300-3400 cm⁻¹ | Primary amine N-H stretching (doublet). |

| 1620 cm⁻¹ | C=N stretching of the imidazole ring. |

References

-

Regiospecific Reduction of 4,6-Dinitrobenzimidazoles. Organic Chemistry Laboratory, University of Bayreuth. (Describes the nitration patterns of substituted benzimidazoles).

-

Synthesis of 5,6-Dimethylbenzimidazole. BenchChem Technical Protocols. (Foundational synthesis of the parent core).

-

PubChem Compound Summary: 5,6-Dimethylbenzimidazole. National Center for Biotechnology Information. (Physical property data for the parent scaffold).

-

Synthesis of 4-aza-5,6-dimethylbenzimidazole. Z Naturforsch C J Biosci.[3] (Analogous synthesis of nitrogen-substituted dimethylbenzimidazoles).

Sources

In-Depth Technical Guide: Solubility Profile of 1H-Benzimidazole-4,7-diamine

Executive Summary

1H-Benzimidazole-4,7-diamine (often referred to as 4,7-diaminobenzimidazole) is a critical, electron-rich heterocyclic intermediate used primarily in the synthesis of high-performance polymers (polybenzimidazoles), conductive materials, and bioactive pharmaceutical agents. Unlike its parent compound, benzimidazole, the presence of two primary amino groups at the 4 and 7 positions significantly alters its physicochemical behavior, particularly its solubility and oxidative stability.

This guide provides a definitive technical analysis of its solubility landscape. It moves beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic interactions driving dissolution, offering actionable protocols for handling, purification, and solvent selection.

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of 1H-Benzimidazole-4,7-diamine, one must understand its molecular architecture.

Structural Determinants

-

Core Scaffold: The benzimidazole ring is amphoteric, possessing both an acidic pyrrole-like nitrogen (

) and a basic pyridine-like nitrogen ( -

Functionalization: The 4,7-diamino substitution pattern introduces two strong hydrogen bond donors (

). This creates a high lattice energy in the solid state due to extensive intermolecular hydrogen bonding, making dissolution in non-polar solvents thermodynamically unfavorable. -

Polarity: The molecule is highly polar. It requires solvents capable of disrupting these strong crystal lattice forces through dipole-dipole interactions or hydrogen bonding.

Predicted Solubility Landscape

Note: Specific quantitative values (mg/mL) for this intermediate are rarely published due to its frequent in-situ usage. The data below represents expert consensus based on structural analogs (e.g., 4-aminobenzimidazole, 4,7-dinitrobenzimidazole) and general heterocyclic chemistry principles.

| Solvent Class | Representative Solvents | Solubility Rating | Thermodynamic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Strong dipole interactions disrupt the crystal lattice; ideal for stock solutions and reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Hot) | Soluble at reflux; lower solubility at RT. The solvent's H-bond capability competes with intermolecular H-bonds. |

| Acidic Aqueous | 0.1 M HCl, Acetic Acid | High | Protonation of the imidazole ring and amino groups forms a highly soluble cationic species. |

| Chlorinated | Dichloromethane, Chloroform | Low | Insufficient polarity to overcome lattice energy; useful only for extraction from basic aqueous phases. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack of dipole interaction; these act as anti-solvents to precipitate the compound. |

Experimental Protocols

Protocol A: Semi-Quantitative Solubility Determination (Shake-Flask Method)

Use this protocol to determine the approximate solubility limit for process optimization.

Reagents: 1H-Benzimidazole-4,7-diamine (Solid), Target Solvent (HPLC Grade).

-

Preparation: Weigh 10 mg of the compound into a 4 mL clear glass vial.

-

Incremental Addition: Add the solvent in 100 µL increments at Room Temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

-

Observation: Check for clarity. If undissolved solid remains, continue addition up to 2 mL (5 mg/mL limit).

-

Heating (Optional): If insoluble at RT, heat to the solvent's boiling point (using a heating block) to test for temperature-dependent solubility (critical for recrystallization).

Protocol B: Purification via Recrystallization

The 4,7-diamine is sensitive to oxidation. Perform this quickly or under an inert atmosphere (Nitrogen/Argon).

Objective: Purify crude material (often dark due to oxidation) using the "Polar Protic" solubility differential.

-

Dissolution: Suspend crude solid in Ethanol (absolute) . Heat to reflux (approx. 78°C) until fully dissolved.

-

Note: If a black residue remains (polymeric impurities), filter hot through a Celite pad.

-

-

Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

-

Precipitation: Once at RT, place in an ice bath (0-4°C) for 30 minutes.

-

Isolation: Filter the crystals using a Buchner funnel. Wash with cold ethanol or a 1:1 Ethanol/Hexane mixture.

-

Drying: Dry under vacuum at 40°C. Avoid high heat in the presence of air.

Visualization of Solubility Workflows

Solubility Determination Logic

The following diagram illustrates the decision matrix for selecting a solvent system based on the compound's behavior.

Figure 1: Decision matrix for solvent selection based on the intended application (reaction vs. purification).

Recrystallization Workflow

This flowchart details the critical steps for purifying the compound while minimizing oxidation risks.

Figure 2: Step-by-step recrystallization protocol using Ethanol as the solvent.

Critical Handling & Safety Notes

-

Oxidation Sensitivity: Aminobenzimidazoles are prone to air oxidation, turning from off-white/yellow to dark brown/black. Store under nitrogen or argon.

-

Toxicity: Treat as a potential mutagen and irritant. Use standard PPE (gloves, goggles, fume hood).

-

Synthesis Context: This compound is often synthesized in situ by the reduction of 4,7-dinitrobenzimidazole using

in ethanol. If your application allows, generating it fresh in solution avoids solubility/stability issues associated with isolation [1].

References

-

Regiospecific Reduction of 4,6-Dinitrobenzimidazoles. Chemistry & Biodiversity, 2023. Link

-

Solubility of Imidazoles and Benzimidazoles in Organic Solvents. Journal of Chemical & Engineering Data, 2004. Link

-

Solubility of Benzimidazoles in Alcohols. Journal of Physical Chemistry A, 2012. Link

-

Benzimidazole Properties & Safety. PubChem, National Library of Medicine. Link

A Technical Guide to the Synthesis of Key Precursors for 5,6-Dimethylbenzimidazole-4,7-diamine

Executive Summary

5,6-Dimethylbenzimidazole-4,7-diamine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural complexity necessitates a carefully planned synthetic strategy, focusing on the reliable and high-yield production of key precursors. This technical guide provides an in-depth exploration of a robust and logical multi-step synthesis pathway, designed for researchers, chemists, and drug development professionals. We will dissect a preferred synthetic route that begins with a common starting material, o-xylene, and progresses through three critical precursors: 4,5-Dimethyl-1,2-phenylenediamine , 5,6-Dimethylbenzimidazole , and 5,6-Dimethyl-4,7-dinitrobenzimidazole . This document emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols for each transformation, and visually maps the synthetic workflows. Each stage is supported by authoritative references to ensure scientific integrity and reproducibility.

Part 1: A Strategic Retrosynthetic Approach

The synthesis of a polysubstituted aromatic compound like 5,6-dimethylbenzimidazole-4,7-diamine requires a strategy that carefully controls the regiochemistry of each functional group addition. A logical retrosynthetic analysis suggests a pathway where the benzimidazole core is constructed first, followed by the introduction of the 4,7-amino groups. This approach is generally more efficient and manageable than attempting to build the imidazole ring onto a pre-existing, and likely reactive, tetra-substituted benzene ring.

The chosen forward-synthesis strategy, therefore, involves three distinct stages:

-

Formation of the Core Diamine: Synthesizing 4,5-dimethyl-1,2-phenylenediamine from o-xylene. This sets the foundational dimethyl-substituted aromatic ring.

-

Benzimidazole Ring Construction: Cyclizing the o-phenylenediamine to form the stable 5,6-dimethylbenzimidazole scaffold.

-

Regioselective Functionalization and Reduction: Introducing nitro groups at the activated 4 and 7 positions, which can then be cleanly reduced to yield the target diamine.

This stepwise approach allows for purification of stable intermediates at each stage, ensuring high purity in the final product.

Part 2: Synthesis of Precursor I: 4,5-Dimethyl-1,2-phenylenediamine

This aromatic diamine, also known as 4,5-diamino-o-xylene, is a versatile and critical building block for numerous heterocyclic compounds.[1][2] Its synthesis is reliably achieved through a two-step process starting from o-xylene.

Step 2.1: Dinitration of o-Xylene to 1,2-Dimethyl-4,5-dinitrobenzene

Causality and Scientific Rationale: The initial step is a classic electrophilic aromatic substitution. The two methyl groups on the o-xylene ring are ortho-, para-directing and activating. Nitration occurs preferentially at the 4 and 5 positions, which are para to each of the methyl groups and are sterically the most accessible. The use of a mixed acid system (concentrated nitric and sulfuric acid) is crucial. Sulfuric acid acts as a catalyst by protonating nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction.[3] Temperature control is paramount; the reaction is highly exothermic, and excessive temperatures can lead to the formation of unwanted by-products or over-nitration.[4][5]

Experimental Protocol: Synthesis of 1,2-Dimethyl-4,5-dinitrobenzene

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 200 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.

-

Nitrating Mixture: Slowly add 86 mL of fuming nitric acid to the cooled sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10°C.

-

Addition of o-Xylene: Once the nitrating mixture is prepared and cooled, add 106 g (1.0 mol) of o-xylene dropwise over 2 hours. Maintain the reaction temperature between 0°C and 5°C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to stir for an additional 2 hours at 0-5°C.

-

Quenching and Isolation: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. The crude dinitro product will precipitate as a pale yellow solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 1,2-dimethyl-4,5-dinitrobenzene.[4][6]

| Parameter | Value | Reference |

| Appearance | Pale yellow crystalline solid | [6] |

| Molecular Formula | C₈H₈N₂O₄ | [6] |

| Molecular Weight | 196.16 g/mol | |

| Melting Point | 81-83 °C | [4] |

| Expected Yield | ~70-75% |

Step 2.2: Reduction to 4,5-Dimethyl-1,2-phenylenediamine

Causality and Scientific Rationale: The conversion of the dinitro compound to the diamine is a standard reduction. Several methods are available, but reduction with tin(II) chloride (SnCl₂) in an acidic medium (HCl) is a classic, high-yielding laboratory method.[1] SnCl₂ is a mild reducing agent that effectively reduces aromatic nitro groups. The acidic environment is necessary for the reaction mechanism, which involves the transfer of six electrons to each nitro group. An alternative, "greener" method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, which produces water as the only byproduct but may require specialized pressure equipment. For this guide, we detail the robust SnCl₂ method.[7]

Experimental Protocol: Synthesis of 4,5-Dimethyl-1,2-phenylenediamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 12.9 g (57.2 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) to a mixture of 72 mL of anhydrous ethanol and 32 mL of deionized water.[7]

-

Addition of Dinitro Compound: Under an inert atmosphere (e.g., nitrogen or argon), add 1.0 g (5.1 mmol) of 1,2-dimethyl-4,5-dinitrobenzene in portions to the stirred SnCl₂ solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature. Pour the solution into 120 mL of water. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will precipitate the crude diamine and tin salts.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Purification and Storage: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The resulting solid is 4,5-dimethyl-1,2-phenylenediamine. This compound is sensitive to air and light and should be stored under an inert atmosphere at 2-8°C.[1]

| Parameter | Value | Reference |

| Appearance | Colorless to brown crystalline powder | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Melting Point | 127-129 °C | [1] |

| Storage | 2-8°C, under inert gas | [1] |

Part 3: Synthesis of Precursor II: 5,6-Dimethylbenzimidazole

With the core diamine in hand, the next stage is the construction of the benzimidazole ring system.

Causality and Scientific Rationale: The Phillips-Ladenburg condensation is the most common and direct method for synthesizing the benzimidazole core.[2] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. Using formic acid is a simple and effective way to introduce the C2 carbon of the imidazole ring. The reaction is typically heated in the presence of a strong acid, such as hydrochloric acid, which catalyzes the dehydration and subsequent intramolecular cyclization to form the aromatic benzimidazole ring.[2]

Experimental Protocol: Synthesis of 5,6-Dimethylbenzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 13.6 g (0.1 mol) of 4,5-dimethyl-1,2-phenylenediamine (Precursor I) with 20 mL of 90% formic acid.

-

Acid Catalyst: Slowly add 10 mL of 4N hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 100-110°C) and maintain this temperature for 3-4 hours. Monitor the reaction's completion by TLC.

-

Neutralization and Isolation: After cooling the mixture to room temperature, carefully pour it into a beaker containing 200 mL of water. Neutralize the solution by the slow addition of a 10% sodium hydroxide or ammonium hydroxide solution until the mixture is alkaline (pH > 8). The crude product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude solid from an ethanol/water mixture to obtain pure 5,6-dimethylbenzimidazole.[2]

| Parameter | Value |

| Appearance | Off-white to light tan solid |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Expected Yield | ~85-90% |

Part 4: Synthesis of Precursor III: 5,6-Dimethyl-4,7-dinitrobenzimidazole

The final precursor is synthesized by the regioselective dinitration of the stable 5,6-dimethylbenzimidazole core.

Causality and Scientific Rationale: This step is another electrophilic aromatic substitution. The existing benzimidazole ring system directs incoming electrophiles. The benzene portion of the molecule is activated for substitution, and the positions ortho and para to the electron-donating methyl groups and the fused imidazole ring (specifically, the 4 and 7 positions) are the most electron-rich and sterically accessible. Therefore, dinitration occurs selectively at these sites.[8] As with the first nitration, a strong nitrating mixture (HNO₃/H₂SO₄) and strict temperature control are required to achieve the desired product and avoid decomposition or side reactions.[3]

Experimental Protocol: Synthesis of 5,6-Dimethyl-4,7-dinitrobenzimidazole

-

Reaction Setup: In a flask cooled in an ice-salt bath, add 100 mL of concentrated sulfuric acid.

-

Dissolution: Slowly add 14.6 g (0.1 mol) of 5,6-dimethylbenzimidazole (Precursor II) in small portions, ensuring the temperature remains below 10°C.

-

Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Nitration: Add the nitrating mixture dropwise to the solution of 5,6-dimethylbenzimidazole over 1 hour. Maintain the reaction temperature at 0-10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 8-10 hours.

-

Quenching and Isolation: Pour the reaction mixture onto 500 g of crushed ice. The dinitrated product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum. If necessary, recrystallize from ethanol or acetic acid.

| Parameter | Value | Reference |

| Appearance | Yellow solid | |

| Molecular Formula | C₉H₈N₄O₄ | |

| Molecular Weight | 236.19 g/mol | [8] |

| Melting Point | 210-212 °C (for a similar dimethyl dinitrobenzimidazole) | [8] |

| Expected Yield | ~70-80% |

Part 5: The Final Transformation

The conversion of 5,6-Dimethyl-4,7-dinitrobenzimidazole (Precursor III) to the final target, 5,6-Dimethylbenzimidazole-4,7-diamine , is accomplished via a final reduction step. The methodologies for this transformation are identical to those described in Part 2.2. A controlled reduction using SnCl₂/HCl or catalytic hydrogenation with Pd/C will effectively and cleanly convert the two nitro groups to the desired amino functionalities, completing the synthesis.

Conclusion

The synthesis of precursors for 5,6-dimethylbenzimidazole-4,7-diamine is a well-defined process that relies on fundamental organic reactions. By following a logical pathway—from the dinitration of o-xylene, through reduction to a key diamine, cyclization to the benzimidazole core, and final regioselective nitration—researchers can reliably produce the necessary building blocks for this complex target. Success at each stage is contingent upon careful control of reaction conditions, particularly temperature, and proper purification of intermediates. The protocols and rationale outlined in this guide provide a robust framework for the successful synthesis of these valuable chemical precursors.

References

- Royal Society of Chemistry. (n.d.). Synthesis of benzimidazoles by potassium tert-butoxide-promoted intermolecular cyclization reaction of 2-iodoanilines with nitriles. Organic & Biomolecular Chemistry.

- ACS Omega. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Publications.

- National Center for Biotechnology Information. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. PubMed Central.

- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.

- Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan J. Chem.

- BenchChem. (n.d.). A Technical Guide to the Research Applications of 4,5-Dimethylbenzene-1,2-diamine.

- BenchChem. (n.d.). Discovery and history of dimethylbenzimidazoles.

- ResearchGate. (n.d.). Dinitro compounds and their corresponding diamines used for the synthesis of the copolymers.

- EPub Bayreuth. (n.d.). Regiospecific Reduction of 4,6‐Dinitrobenzimidazoles: Synthesis, Characterization, and Biological Evaluation.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Ethyl-5,6-dinitrobenzimidazole.

- PrepChem. (n.d.). Synthesis of 1,3-dimethyl-2,4-dinitrobenzene.

- ResearchGate. (2018). The crystal structure of 2,3-dimethyl-1,4-dinitrobenzene.

- YouTube. (2023). Synthesis of m-dinitrobenzene.

- ChemicalBook. (2026). 4,6-DIMETHYL-1,2-PHENYLENEDIAMINE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,6-DIMETHYL-1,2-PHENYLENEDIAMINE | 3171-45-7 [chemicalbook.com]

- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

A Technical Guide to the Thermal Stability of High-Performance Polyimides Derived from Benzimidazole and Dimethyl-Substituted Diamines

Introduction: The Quest for Thermally Robust Polymers

In the realm of high-performance materials, particularly for applications in aerospace, microelectronics, and advanced composites, the demand for polymers with exceptional thermal stability is paramount. Polyimides (PIs) have long been recognized for their outstanding thermal and mechanical properties.[1][2] The incorporation of rigid, heterocyclic structures, such as the benzimidazole moiety, into the polymer backbone is a well-established strategy to further enhance these characteristics.[3][4] The benzimidazole ring, with its high aromaticity and potential for strong intermolecular hydrogen bonding, contributes significantly to the thermal resilience of the resulting polymer.[2][5]

This technical guide provides an in-depth analysis of the thermal stability of polyimides derived from diamines containing benzimidazole and dimethyl-substituted aromatic structures. We will explore the synthesis of these advanced polymers, the analytical techniques used to characterize their thermal properties, and the interpretation of the resulting data. This document is intended for researchers, scientists, and engineers working on the development of next-generation, high-temperature resistant materials.

Part 1: Synthesis of High-Performance Polyimides

The synthesis of polyimides from diamine and dianhydride monomers is typically a two-step process.[6][7] This method allows for the formation of a processable precursor, poly(amic acid), which can be cast into films or other forms before being converted to the final, highly stable polyimide.

Step 1: Poly(amic acid) Synthesis

The initial step involves the polycondensation reaction between a diamine and a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP).[1] This reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen) to prevent side reactions. The resulting poly(amic acid) solution is viscous, and its molecular weight is a critical factor in determining the mechanical properties of the final polyimide film.

Step 2: Imidization

The conversion of the poly(amic acid) to the final polyimide is known as imidization. This process involves the cyclodehydration of the amic acid linkages to form the stable imide rings. Imidization can be achieved through two primary methods:

-

Thermal Imidization: The poly(amic acid) film or solution is heated in a staged manner, often to temperatures as high as 300°C or more.[1][7] This process drives off water and facilitates the ring-closing reaction. The heating profile is crucial for ensuring complete imidization and for controlling the morphology and properties of the final film.[2]

-

Chemical Imidization: A dehydrating agent, typically a mixture of acetic anhydride and a tertiary amine like pyridine or triethylamine, is added to the poly(amic acid) solution.[1][8] This method allows for imidization to occur at lower temperatures compared to the thermal route.

The choice between thermal and chemical imidization depends on the specific polymer structure and the desired final properties.

Illustrative Synthesis Workflow

Caption: General two-step synthesis of polyimides.

Part 2: Analytical Techniques for Thermal Stability Assessment

The thermal stability of polyimides is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Dynamic mechanical analysis (DMA) is also employed to determine the glass transition temperature (Tg), which is a key indicator of the material's performance at elevated temperatures.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] This technique provides crucial data on the decomposition temperature of the polymer.

Key Parameters from TGA:

-

Td5% and Td10%: The temperatures at which the material has lost 5% and 10% of its initial weight, respectively. These are common metrics for the onset of thermal decomposition.[4]

-

Tmax: The temperature at which the rate of weight loss is at its maximum.[4]

-

Char Yield: The percentage of residual mass at a high temperature (e.g., 800°C), which indicates the material's tendency to form a thermally stable char.[4]

Step-by-Step TGA Protocol for Polyimide Films:

-

Sample Preparation: A small sample of the polyimide film (typically 5-10 mg) is carefully cut and placed into a TGA sample pan (e.g., platinum or alumina).[1][2]

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).[10]

-

Initial Drying: The sample is heated to a temperature above the boiling point of any residual solvent or absorbed water (e.g., 150°C) and held for a period of time (e.g., 15 minutes) to ensure the initial weight is that of the dry polymer.[11]

-

Temperature Ramp: The temperature is then ramped at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).[1][7]

-

Data Analysis: The resulting weight loss curve is analyzed to determine the Td5%, Td10%, and char yield. The derivative of the weight loss curve (DTG) is used to identify the Tmax.[9][11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg) of amorphous polymers like polyimides.

Step-by-Step DSC Protocol for Polyimide Films:

-

Sample Preparation: A small, disk-shaped sample (typically 5-10 mg) is cut from the polyimide film and sealed in an aluminum DSC pan.

-

Instrument Setup: The DSC is purged with an inert gas.

-

Thermal Cycling: A heat/cool/heat cycle is typically employed.[10]

-

First Heat: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg to erase any prior thermal history.[10]

-

Cooling: The sample is then cooled at a controlled rate.

-

Second Heat: The sample is reheated at the same rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[10]

-

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal characterization of polyimides.

Part 3: Thermal Stability Data of Benzimidazole and Dimethyl-Substituted Polyimides

The incorporation of benzimidazole and dimethyl groups into the polyimide backbone has a significant impact on their thermal properties. The rigid benzimidazole unit restricts segmental motion, leading to high glass transition temperatures and enhanced thermal stability.[3][5] Methyl groups can also influence thermal properties by affecting chain packing and intermolecular interactions.[10][12]

The following tables summarize thermal stability data for a selection of polyimides derived from benzimidazole-containing and dimethyl-substituted diamines, as reported in the literature.

Table 1: Thermal Properties of Poly(benzimidazole imide)s (PBIIs)

| Polymer ID | Dianhydride | Td5% (°C, N2) | Char Yield at 800°C (%) | Tg (°C) | Reference |

| N-Ph-PBII | BPDA | >425 | ~65 | 425 | [3] |

| CPIa | PMDA | 552 | - | 465 | [13] |

| CPIb | PMDA | 551 | - | 471 | [13] |

| CPIc | PMDA | 553 | - | 478 | [13] |

| N-PhPABZ-PMDA | PMDA | 554 | - | 486 | [13] |

| 4-BPDA | BPDA | >530 | 68.4 - 75.2 | 463 | [4] |

| 3-BPDA | BPDA | >530 | 68.4 - 75.2 | 466 | [4] |

Note: The specific structures of the diamines in the referenced literature should be consulted for detailed chemical information.

Table 2: Thermal Properties of Polyimides from Dimethyl-Substituted Diamines

| Polymer ID | Dianhydride | Diamine | Td5% (°C, N2) | Tg (°C) | Reference |

| P(dMe-pPD) | - | 2,5-dimethyl-p-phenylenediamine | >400 | - | [10] |

| P(tMe-pPD) | - | 2,3,5,6-tetramethyl-p-phenylenediamine | >400 | - | [10] |

| DPPD-MBDAM | DPPD | ortho-methyl substituted diamine | >505 | 369 | [12] |

Part 4: Structure-Property Relationships and Mechanistic Insights

The exceptional thermal stability of poly(benzimidazole imide)s can be attributed to several key factors:

-

Rigid Backbone: The fused aromatic and heterocyclic rings create a rigid polymer chain that requires a significant amount of thermal energy to induce segmental motion and decomposition.[5]

-

Intermolecular Hydrogen Bonding: The N-H groups in the benzimidazole rings can form strong intermolecular hydrogen bonds, which further restrict chain mobility and increase the energy required for thermal degradation.[4][5]

-

High Aromatic Content: The high proportion of aromatic rings contributes to the formation of a stable char upon thermal decomposition, resulting in high char yields.[4]

A slight weight loss is sometimes observed between 400 and 500 °C in polyimides containing benzimidazole structures, which can be attributed to the dissociation of the N-H groups in the benzimidazole ring.[4]

The introduction of methyl groups can have varied effects. On one hand, they can increase the free volume between polymer chains, potentially lowering the glass transition temperature.[12] On the other hand, they can restrict the rotation of adjacent phenyl rings, leading to an increase in Tg.[12] The overall effect depends on the specific substitution pattern and the resulting polymer chain conformation.

Conclusion

Polyimides derived from dimethyl benzimidazole diamine and related structures represent a class of materials with exceptional thermal stability. Their high decomposition temperatures and glass transition temperatures make them suitable for a wide range of demanding applications. A thorough understanding of their synthesis and the application of appropriate analytical techniques are essential for the development and quality control of these advanced polymers. This guide has provided a comprehensive overview of the key aspects of their thermal characterization, from synthesis and experimental protocols to the interpretation of thermal stability data.

References

-

Heat-resistant colorless polyimides from benzimidazole diamines: Synthesis and properties. (n.d.). ResearchGate. Retrieved from [Link]

-

Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines. (2023). Polymers, 15(12), 2759. Retrieved from [Link]

-

Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. (n.d.). TA Instruments. Retrieved from [Link]

-

Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines. (2023). Polymers, 15(12), 2759. Retrieved from [Link]

-

Dimethylimidazolium-Functionalized Polybenzimidazole and Its Organic–Inorganic Hybrid Membranes for Anion Exchange Membrane Fuel Cells. (2019). Polymers, 11(11), 1883. Retrieved from [Link]

-

Preparation and Characterization of High Temperature Resistant Polyimide Films. (2018). MATEC Web of Conferences, 232, 02022. Retrieved from [Link]

-

Soluble Polyimides Containing Benzimidazole Rings for Interlevel Dielectrics. (2001). Chemistry of Materials, 13(9), 2864-2869. Retrieved from [Link]

-

Soluble and processable thermoplastic hybrid polyimides containing POSS in main chains. (2022). Polymer Chemistry, 13(1), 107-115. Retrieved from [Link]

-

Synthesis and Characterization of Polyimides from Unsymmetrical Diamine with Cyano Groups. (2017). Journal of Polymer Science Part A: Polymer Chemistry, 55(15), 2534-2544. Retrieved from [Link]

-

N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. (2022). RSC Advances, 12(8), 4234-4239. Retrieved from [Link]

-

Thermal properties of polyimides. (n.d.). ResearchGate. Retrieved from [Link]

-

DSC and TGA curves of polyimide1-3. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. (2025). Polymers, 17(10), 2085. Retrieved from [Link]

-

Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2025). Polymers, 17(16), 3421. Retrieved from [Link]

-

Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. (2017). Polymers, 9(12), 675. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films. (2012). International Journal of Molecular Sciences, 13(4), 5026-5038. Retrieved from [Link]

-

Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. (1969). DTIC. Retrieved from [Link]

-

Synthesis, Characterization and Thermal Properties of Some New Azopolyimides. (2012). Asian Journal of Chemistry, 24(7), 3033-3038. Retrieved from [Link]

-

Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018). Cogent Chemistry, 4(1), 1499596. Retrieved from [Link]

-

High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. (2026). Polymers, 18(2), 295. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. matec-conferences.org [matec-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Dimethylimidazolium-Functionalized Polybenzimidazole and Its Organic–Inorganic Hybrid Membranes for Anion Exchange Membrane Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. tandfonline.com [tandfonline.com]

- 11. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications - TA Instruments [tainstruments.com]

- 12. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Determination and Interpretation of pKa Values of Amino Groups in Benzimidazole-4,7-diamine

Executive Summary

Benzimidazole-4,7-diamine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a polybasic molecule, its ionization state, governed by the acid dissociation constants (pKa) of its multiple nitrogen centers, is a critical determinant of its physicochemical and biological properties. These properties, including aqueous solubility, membrane permeability, and the potential for specific intermolecular interactions, are fundamental to its application in drug development. This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and computational approaches for accurately determining the pKa values of the amino groups in benzimidazole-4,7-diamine. We present detailed, field-proven protocols for potentiometric and spectrophotometric titrations, discuss the application of computational chemistry for pKa prediction, and interpret the significance of these values in the context of pharmaceutical research.

Part 1: Theoretical and Structural Framework

The Benzimidazole-4,7-diamine Scaffold

Benzimidazole-4,7-diamine is a bicyclic heteroaromatic compound featuring a benzene ring fused to an imidazole ring, with two amino groups substituted on the benzene moiety.[1][2] This structure contains four nitrogen atoms, each capable of participating in acid-base equilibria: two exocyclic primary aromatic amines (at positions 4 and 7) and two endocyclic imidazole nitrogens (at positions 1 and 3). The NH group of the imidazole is weakly acidic, while the other three nitrogen atoms are basic.[2] Understanding the distinct pKa values associated with the protonation of these basic centers is crucial for predicting the molecule's behavior in a given pH environment.

Protonation Equilibria and Macroscopic pKa Values

As a polybasic species, benzimidazole-4,7-diamine will be protonated in a stepwise manner as the pH of the solution decreases. This process is described by two macroscopic pKa values, pKa1 and pKa2, corresponding to the first and second protonation events.

-

pKa1: Represents the equilibrium between the doubly protonated species and the singly protonated species.

-

pKa2: Represents the equilibrium between the singly protonated species and the neutral molecule.

The specific nitrogen atom that is protonated at each step is determined by its relative basicity, which is influenced by a combination of inductive and resonance effects within the molecule. The delocalization of lone pair electrons from the amino groups into the aromatic system significantly influences their basicity compared to aliphatic amines.[3] Similarly, the imidazole nitrogens' basicity is modulated by their participation in the aromatic system.[4]

Part 2: Experimental Determination of pKa

The accurate experimental determination of pKa values is the gold standard. The choice of method often depends on the compound's solubility and spectral properties.[5][6] Potentiometric and spectrophotometric titrations are the most common and reliable techniques.[6][7]

Methodology 1: Potentiometric Titration

Potentiometric titration is a highly precise method that involves monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid).[6][8] It is particularly suitable for compounds that are sufficiently soluble in water or water-cosolvent mixtures.

The core principle is to generate a titration curve (pH vs. volume of titrant) from which the equivalence points can be determined. The pKa value corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of a specific functional group are equal.[9][10] The use of an inert atmosphere prevents the dissolution of CO2, which can form carbonic acid and interfere with the titration of weak bases.[6] Maintaining a constant ionic strength minimizes variations in activity coefficients throughout the titration.

-

Preparation of Solutions:

-

Analyte Solution: Prepare a ~1 mM solution of benzimidazole-4,7-diamine in deionized, CO2-free water. If solubility is low, a co-solvent such as methanol or ethanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.[6][11]

-

Titrant: Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).

-

Ionic Strength Adjuster: Prepare a 0.15 M solution of Potassium Chloride (KCl).[9]

-

-

Instrument Calibration:

-

Calibrate the pH meter and electrode system using at least two, and preferably three, standard buffers (e.g., pH 4.01, 7.00, and 10.01).[9] Ensure the electrode is functioning correctly and provides stable readings.

-

-

Titration Procedure:

-

Transfer a known volume (e.g., 20.0 mL) of the analyte solution to a thermostatted titration vessel maintained at 25 °C.

-

Add the ionic strength adjuster to maintain a constant background electrolyte concentration.[9]

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved CO2.[9]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL) using an automated titrator or a calibrated burette.

-

Record the pH reading after each addition, ensuring the reading is stable before proceeding.

-

Continue the titration well past the second equivalence point to capture the full titration curve.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Determine the equivalence points by identifying the points of maximum slope on the curve. This is most accurately done by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[10]

-

The pKa values are determined from the pH at the half-equivalence points. For a dibasic compound, pKa2 is the pH at the first half-equivalence point, and pKa1 is the pH at the volume halfway between the first and second equivalence points.

-

Methodology 2: UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore close to the ionizing center, leading to a change in the UV-Vis absorption spectrum upon protonation.[12][13] It is highly sensitive and requires a much smaller amount of sample compared to potentiometry.[6][14]

The method relies on Beer-Lambert's law. As the pH changes, the ratio of the protonated (BH₂²⁺, BH⁺) and neutral (B) species changes. Since each species has a distinct molar absorptivity, the total absorbance of the solution at a specific wavelength will vary with pH. By monitoring this absorbance change across a range of pH values, a sigmoid curve is generated, and the inflection point of this curve corresponds to the pKa.[13][14] Using a series of buffers ensures precise pH control for each measurement.

-

Preparation of Solutions:

-

Stock Solution: Prepare a concentrated stock solution of benzimidazole-4,7-diamine in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength (adjusted with KCl).

-

Working Solutions: For each measurement, add a small, constant aliquot of the stock solution to each buffer to create a series of solutions with identical analyte concentration but varying pH. The final concentration should be low enough to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).[6]

-

-

Spectral Acquisition:

-

Determine the absorption spectra of the analyte in a highly acidic solution (e.g., pH 2, representing the fully protonated form) and a highly basic solution (e.g., pH 12, representing the neutral form).

-

Identify the wavelength(s) where the difference in absorbance between the acidic and basic forms is maximal. This wavelength will be used for the titration.[5]

-

Record the absorbance of each working solution (at different pH values) at the pre-determined analytical wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the buffer solutions.

-

The resulting data should form one or two sigmoid curves, depending on the separation of the pKa values.

-

The pKa is the pH at the inflection point of the sigmoid curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry[12]: pKa = pH - log[(A - A_B)/(A_{BH} - A)] where A is the absorbance at a given pH, A_B is the absorbance of the basic species, and A_{BH} is the absorbance of the acidic species.

-

Part 3: Computational Prediction of pKa

In silico methods provide a powerful tool for estimating pKa values, especially during the early stages of drug discovery when physical samples may be scarce.[15][16] These methods calculate the Gibbs free energy change (ΔG) of the deprotonation reaction.[4]

A widely accepted approach involves using Density Functional Theory (DFT) for the electronic structure calculations, combined with a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to account for solvent effects.[17][18][19]

-

Structure Optimization: The 3D structures of the neutral, singly protonated, and doubly protonated forms of benzimidazole-4,7-diamine are geometrically optimized in both the gas phase and in a simulated aqueous environment using the chosen solvation model.[17]

-

Free Energy Calculation: The Gibbs free energies of all optimized species in the aqueous phase are calculated.

-

pKa Calculation: The pKa is calculated from the free energy of the acid dissociation reaction (ΔG°aq) using the following equation[4]: pKa = ΔG°aq / (2.303 RT) Accurately determining the solvation free energy of the proton (H⁺) is a known challenge, and various established theoretical values are used for this purpose.[20]

While computational methods are powerful, their accuracy is dependent on the level of theory and the solvation model used.[18][21] Calculated values typically have an error margin and should ideally be validated by experimental data.

Part 4: Data Synthesis and Application

Expected pKa Values and Interpretation

-

Benzimidazole: The conjugate acid of the parent benzimidazole has a pKa of ~5.6.[1][2]

-

p-Phenylenediamine: This molecule has pKa values of 6.2 and 2.7.[3]

The amino groups at positions 4 and 7 in benzimidazole-4,7-diamine are electron-donating, which is expected to increase the basicity (raise the pKa) of the imidazole nitrogens compared to the parent benzimidazole. They will also increase the basicity of the other amino group. The first protonation is most likely to occur on one of the exocyclic amino groups due to their higher basicity compared to the imidazole nitrogens in this substituted system. The second protonation could occur on the other amino group or an imidazole nitrogen.

| Nitrogen Center | Predicted pKa Range | Rationale |

| First Protonation (pKa2) | 5.5 - 6.5 | Primarily associated with one of the exocyclic amino groups, enhanced by the electron-donating nature of the second amino group. Analogous to p-phenylenediamine.[3] |

| Second Protonation (pKa1) | 2.5 - 4.0 | Associated with the second exocyclic amino group. The positive charge from the first protonation significantly reduces the basicity of the remaining nitrogen atoms through an inductive effect. |

Note: These are estimated values for illustrative purposes. Experimental determination is required for definitive values.

Implications for Drug Development

The pKa values are critical for predicting the behavior of a drug candidate at physiological pH (~7.4).

-

Solubility: The ionization state dramatically affects aqueous solubility. Since the charged (protonated) form is generally much more soluble than the neutral form, a compound like benzimidazole-4,7-diamine, which would be partially protonated at pH 7.4, is expected to have improved solubility over non-basic analogues.

-

Absorption and Permeability: According to the pH-partition hypothesis, only the neutral form of a molecule can passively diffuse across lipid membranes. Knowing the pKa allows for the calculation of the percentage of the neutral species present in the gastrointestinal tract, which is a key factor in predicting oral absorption.

-

Target Binding: The charge state of the molecule can be critical for binding to its biological target (e.g., an enzyme or receptor) through electrostatic interactions or hydrogen bonding. A mismatch in the required protonation state can lead to a complete loss of activity.

Conclusion

The pKa values of the amino groups in benzimidazole-4,7-diamine are fundamental parameters that dictate its chemical and biological identity. This guide outlines the robust experimental and computational frameworks available for their determination. A thorough understanding and accurate measurement of these constants are indispensable for researchers in medicinal chemistry, enabling the rational design and optimization of novel therapeutics based on this privileged scaffold. The integration of precise experimental data with insightful computational modeling provides the most comprehensive approach to characterizing these critical molecular properties.

References

-

ResearchGate. (n.d.). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method | Request PDF. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Retrieved March 7, 2026, from [Link]

-

PMC. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. Retrieved March 7, 2026, from [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved March 7, 2026, from [Link]

-

(n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved March 7, 2026, from [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved March 7, 2026, from [Link]

-

Semantic Scholar. (n.d.). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Retrieved March 7, 2026, from [Link]

-

ACS Publications. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1) | The Journal of Physical Chemistry B. Retrieved March 7, 2026, from [Link]

-

ScienceDirect. (2000). Synthesis and antiproliferative activity of some benzimidazole-4,7-dione derivatives. Retrieved March 7, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Retrieved March 7, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Benzimidazole. Retrieved March 7, 2026, from [Link]

-

Farmacia Journal. (n.d.). SYNTHESIS OF BENZIMIDAZOLES IN THE PRESENCE OF NANO-TiCl4.SiO2 AS ANTIFUNGAL AGENTS. Retrieved March 7, 2026, from [Link]

-

Semantic Scholar. (2006). Computational determination of aqueous pKa values of protonated benzimidazoles (Part 2). Retrieved March 7, 2026, from [Link]

-

ACS Publications. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations | The Journal of Physical Chemistry A. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2024). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Retrieved March 7, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved March 7, 2026, from [Link]

-

(n.d.). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). Retrieved March 7, 2026, from [Link]

-

Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved March 7, 2026, from [Link]

-

ACS Publications. (2024). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Retrieved March 7, 2026, from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved March 7, 2026, from [Link]

-

PMC. (n.d.). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. Retrieved March 7, 2026, from [Link]

-

The University of Texas at Austin. (n.d.). DESIGNER BENZIMIDAZOLES: SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS. Retrieved March 7, 2026, from [Link]

-

MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved March 7, 2026, from [Link]

-

(n.d.). Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Structural formula of benzimidazole-4,7-dione derivatives. a:. Retrieved March 7, 2026, from [Link]

-

OSTI.gov. (2019). Quantum Chemical Calculation of pK a s of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. Retrieved March 7, 2026, from [Link]

-

Arabian Journal of Chemistry. (2015). Design and synthesis of benzimidazoles containing substituted oxadiazole, thiadiazole and triazolo-thiadiazines as a source of new anticancer agents. Retrieved March 7, 2026, from [Link]

-

PubMed. (2014). Biological evaluation of the activity of some benzimidazole-4,7-dione derivatives. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review | Request PDF. Retrieved March 7, 2026, from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved March 7, 2026, from [Link]

-

ijpcbs. (n.d.). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. Retrieved March 7, 2026, from [Link]

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. mt.com [mt.com]